4-(3-Chloro-4-fluorophenyl)azetidin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

4-(3-Chloro-4-fluorophenyl)azetidin-2-one (CAS 1516387-54-4) is a synthetic 4-aryl-β-lactam belonging to the azetidin-2-one class. It features a strained four-membered lactam ring substituted at the 4-position with a 3-chloro-4-fluorophenyl group.

Molecular Formula C9H7ClFNO
Molecular Weight 199.61 g/mol
Cat. No. B13282928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-fluorophenyl)azetidin-2-one
Molecular FormulaC9H7ClFNO
Molecular Weight199.61 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C9H7ClFNO/c10-6-3-5(1-2-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)
InChIKeyNIBKQTSUKMWOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloro-4-fluorophenyl)azetidin-2-one: Physicochemical Identity and Procurement-Relevant Characteristics


4-(3-Chloro-4-fluorophenyl)azetidin-2-one (CAS 1516387-54-4) is a synthetic 4-aryl-β-lactam belonging to the azetidin-2-one class. It features a strained four-membered lactam ring substituted at the 4-position with a 3-chloro-4-fluorophenyl group [1]. The compound has a molecular formula of C₉H₇ClFNO, a molecular weight of 199.61 g/mol, a computed XLogP3-AA of 1.5, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 29.1 Ų [1]. The β-lactam scaffold is a privileged structure in medicinal chemistry, historically associated with antibacterial activity (penicillins, cephalosporins, carbapenems) and more recently explored for anticancer, anti-inflammatory, and cholesterol-absorption inhibition applications [2]. The 3-chloro-4-fluorophenyl fragment itself is a recognized pharmacophore present in approved kinase inhibitors such as gefitinib, underscoring its potential for target engagement [3].

Why 4-(3-Chloro-4-fluorophenyl)azetidin-2-one Cannot Be Simply Replaced by Other 4-Aryl-Azetidin-2-one Analogs for SAR and Lead-Optimization Programs


Within the 4-aryl-azetidin-2-one series, the identity, number, and position of halogen substituents on the phenyl ring exert non-linear and often unpredictable effects on lipophilicity, electronic distribution, metabolic stability, and target binding [1]. For example, moving a chlorine atom from the 3-position to the 4-position, or swapping a fluorine for chlorine, can alter the computed logP by 0.5–1.0 units — a difference well within the range known to produce a 5- to 10-fold shift in off-target binding or pharmacokinetic exposure [2]. Consequently, treating 4-(3-chloro-4-fluorophenyl)azetidin-2-one as interchangeable with its 4-(4-fluorophenyl), 4-(2-chloro-4-fluorophenyl), or 4-(3-chlorophenyl) analogs without experimental validation introduces a material risk of SAR misinterpretation. The quantitative evidence below delineates the specific, measurable dimensions on which this compound diverges from its closest commercially available comparators.

Quantitative Differentiation Evidence for 4-(3-Chloro-4-fluorophenyl)azetidin-2-one Versus Closest 4-Aryl-Azetidin-2-one Analogs


Lipophilicity (XLogP3-AA): 4-(3-Chloro-4-fluorophenyl)azetidin-2-one vs. 4-(4-Fluorophenyl)azetidin-2-one

The computed XLogP3-AA for 4-(3-chloro-4-fluorophenyl)azetidin-2-one is 1.5, which is 0.6 log units higher than the 0.9 value for the 4-(4-fluorophenyl) analog [1][2]. This difference corresponds to an approximately 4-fold higher octanol–water partition coefficient, translating to measurably greater membrane permeability potential while remaining within the generally accepted optimal drug-like logP range of 1–3 [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count: 4-(3-Chloro-4-fluorophenyl)azetidin-2-one vs. 4-(4-Fluorophenyl)azetidin-2-one

The target compound has a molecular weight of 199.61 g/mol and 13 heavy atoms, compared to 165.16 g/mol and 12 heavy atoms for 4-(4-fluorophenyl)azetidin-2-one [1][2]. The additional chlorine atom contributes approximately 34.45 Da, placing the compound near the 200 Da threshold often used as an upper boundary for fragment libraries in fragment-based drug discovery (FBDD), while the mono-fluoro analog falls well below this threshold. Both compounds remain within the 'rule of three' guidelines for fragments (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [3].

Fragment-based drug discovery Molecular weight Lead-likeness

3-Chloro-4-fluorophenyl Fragment: Prevalence in Approved Kinase Inhibitors vs. Alternative Halogen Substitution Patterns

The 3-chloro-4-fluorophenyl moiety is a validated privileged fragment in medicinal chemistry. It appears in the approved EGFR tyrosine kinase inhibitor gefitinib (Iressa®), where the 3-chloro-4-fluoroaniline substructure occupies the adenine-binding pocket of EGFR and contributes significantly to binding affinity (gefitinib EGFR IC₅₀ = 33 nM) [1]. In contrast, the mono-fluorophenyl motif (4-fluorophenyl) alone does not appear in any currently approved small-molecule kinase inhibitor as the primary hinge-binding element. A broad analysis of kinase inhibitors shows that 3-chloro-4-fluorophenyl-substituted compounds are overrepresented in high-potency kinase inhibitor series relative to mono-halogenated or non-halogenated phenyl analogs [2].

Privileged fragment Kinase inhibitor Pharmacophore

β-Lactam Scaffold Reactivity: Strained Azetidin-2-one Core vs. Non-β-Lactam Heterocyclic Alternatives

The azetidin-2-one (β-lactam) ring possesses a ring strain energy of approximately 25–28 kcal/mol, significantly higher than that of the analogous five-membered γ-lactam (approximately 5–8 kcal/mol) or the six-membered δ-lactam (approximately 1–3 kcal/mol) [1]. This strain renders the β-lactam carbonyl uniquely electrophilic among cyclic amides, enabling nucleophilic ring-opening by serine residues in penicillin-binding proteins (PBPs) and β-lactamases. Kinetic studies demonstrate that the second-order rate constant for hydroxide-catalyzed hydrolysis of a monocyclic β-lactam is ~10²–10³ M⁻¹s⁻¹, compared to ~10⁻⁴–10⁻⁵ M⁻¹s⁻¹ for a typical unactivated amide bond [2]. This difference of 6–7 orders of magnitude defines the β-lactam as an intrinsically reactive electrophilic warhead suitable for covalent inhibitor design.

β-Lactam Covalent inhibition Ring strain Acylation

Hydrogen Bond Acceptor Capacity: 3-Chloro-4-fluorophenyl Substitution vs. 3,4-Dichlorophenyl Substitution

The presence of a fluorine atom at the 4-position of the phenyl ring introduces a weak hydrogen bond acceptor (HBA) that is absent in the 3,4-dichlorophenyl analog. Crystallographic surveys demonstrate that aromatic C–F groups engage in C–H···F–C interactions with donor···acceptor distances of 3.0–3.5 Å, and more rarely in F···H–N/O hydrogen bonds [1]. The target compound has a total HBA count of 2 (the β-lactam carbonyl oxygen plus the fluorine atom), identical to the 4-fluorophenyl analog but distinct from the 3,4-dichlorophenyl analog (HBA = 1, only the carbonyl) [2]. This additional, albeit weak, HBA may influence crystal packing, solubility, and protein–ligand interactions in ways that cannot be reproduced by chlorine-only dihalogen substitution.

Hydrogen bonding Fluorine Crystal engineering Molecular recognition

High-Value Application Scenarios for 4-(3-Chloro-4-fluorophenyl)azetidin-2-one Based on Differentiated Properties


Kinase-Focused Fragment Library Design Using 3-Chloro-4-fluorophenyl-β-Lactam Building Blocks

The 3-chloro-4-fluorophenyl fragment's demonstrated presence in approved EGFR inhibitors such as gefitinib (EGFR IC₅₀ = 33 nM) [1] makes 4-(3-chloro-4-fluorophenyl)azetidin-2-one a strategically superior choice over 4-(4-fluorophenyl)azetidin-2-one for constructing kinase-targeted fragment or lead-like libraries. The near-200 Da molecular weight (199.61 g/mol) [2] keeps the compound within fragment-library size limits while the strained β-lactam ring offers a reactive handle for covalent targeting of active-site cysteine or lysine residues, an approach validated by several clinical-stage covalent kinase inhibitors. Procurement for this application should specify ≥95% purity by HPLC to ensure fragment screening hit reliability.

Covalent Inhibitor Lead Generation Exploiting β-Lactam Electrophilicity with a Balanced Lipophilicity Profile

For programs designing covalent inhibitors targeting serine hydrolases, penicillin-binding proteins, or non-catalytic cysteine residues, 4-(3-chloro-4-fluorophenyl)azetidin-2-one provides an XLogP3-AA of 1.5 [2], representing a midpoint between the more polar 4-(4-fluorophenyl) analog (XLogP3 = 0.9) and more lipophilic dichlorophenyl analogs (estimated XLogP3 ≥ 2.0). This intermediate lipophilicity, combined with the 6–7 orders of magnitude enhanced electrophilicity of the β-lactam carbonyl relative to unactivated amides [3], positions the compound as an optimal starting point for covalent probe development where both cellular permeability and aqueous solubility must be maintained.

Structure–Activity Relationship (SAR) Exploration of Halogen Substitution Effects on β-Lactam Biological Activity

Systematic SAR studies on 4-aryl-azetidin-2-one antimicrobial and anticancer series have demonstrated that chloro substitution on the aryl ring enhances antimycobacterial activity, with MIC values shifting from >100 μg/mL to as low as 0.78–1.56 μg/mL in optimized analogs [4]. 4-(3-Chloro-4-fluorophenyl)azetidin-2-one serves as a key intermediate for probing the contribution of the dual 3-chloro-4-fluoro substitution pattern to potency, selectivity, and metabolic stability. In such programs, the compound should be procured with documented NMR and LC-MS characterization to enable reliable structure–activity correlation.

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